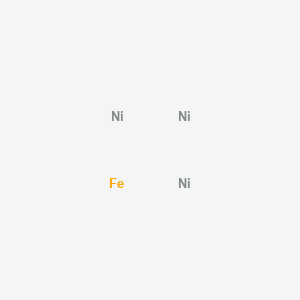![molecular formula C15H17NO2 B14724121 4-{[(e)-Furan-2-ylmethylidene]amino}-5-methyl-2-(propan-2-yl)phenol CAS No. 6325-46-8](/img/structure/B14724121.png)
4-{[(e)-Furan-2-ylmethylidene]amino}-5-methyl-2-(propan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(e)-Furan-2-ylmethylidene]amino}-5-methyl-2-(propan-2-yl)phenol is a complex organic compound that belongs to the class of phenols and furans This compound is characterized by the presence of a furan ring, an imine group, and a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(e)-Furan-2-ylmethylidene]amino}-5-methyl-2-(propan-2-yl)phenol typically involves the condensation reaction between 5-methyl-2-(propan-2-yl)phenol and furan-2-carbaldehyde. The reaction is catalyzed by an acid or base, and the conditions are optimized to favor the formation of the imine linkage. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as Lewis acids or bases can further enhance the efficiency of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-{[(e)-Furan-2-ylmethylidene]amino}-5-methyl-2-(propan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-{[(e)-Furan-2-ylmethylidene]amino}-5-methyl-2-(propan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 4-{[(e)-Furan-2-ylmethylidene]amino}-5-methyl-2-(propan-2-yl)phenol exerts its effects is primarily through its interaction with biological macromolecules. The compound can bind to enzymes and receptors, modulating their activity. The furan ring and imine group are key structural features that facilitate these interactions. The phenol moiety can also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-(propan-2-yl)phenol: Shares the phenol moiety but lacks the furan and imine groups.
Furan-2-carbaldehyde: Contains the furan ring but lacks the phenol and imine groups.
4-{[(e)-Furan-2-ylmethylidene]amino}phenol: Similar structure but without the methyl and isopropyl groups on the phenol ring.
Uniqueness
4-{[(e)-Furan-2-ylmethylidene]amino}-5-methyl-2-(propan-2-yl)phenol is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both the furan ring and the phenol moiety allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
CAS No. |
6325-46-8 |
|---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
4-(furan-2-ylmethylideneamino)-5-methyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C15H17NO2/c1-10(2)13-8-14(11(3)7-15(13)17)16-9-12-5-4-6-18-12/h4-10,17H,1-3H3 |
InChI Key |
IAFPPONTULDQFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=CC2=CC=CO2)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


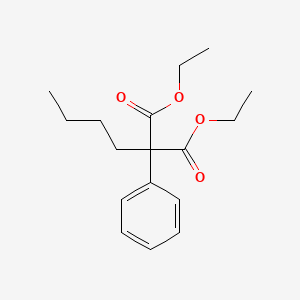


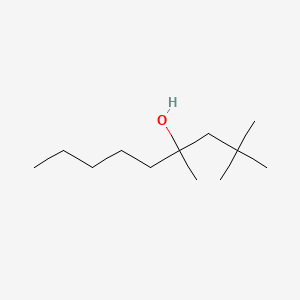
![2-[3-(2-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14724054.png)


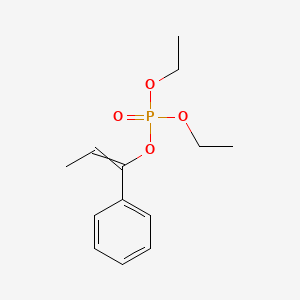
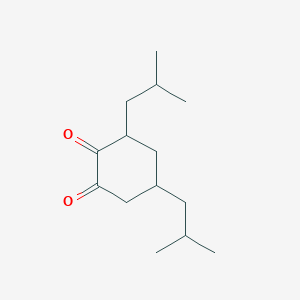

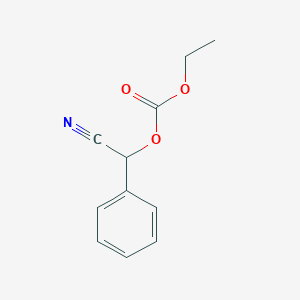
![2-[2-[2-[2-[(2-Hydroxyphenyl)methylideneamino]ethylamino]ethylamino]ethyliminomethyl]phenol](/img/structure/B14724104.png)
